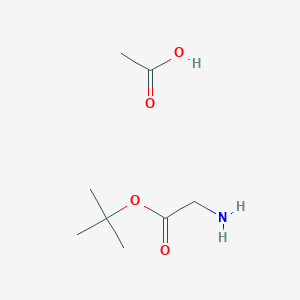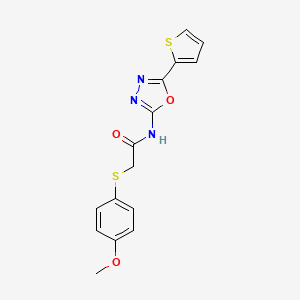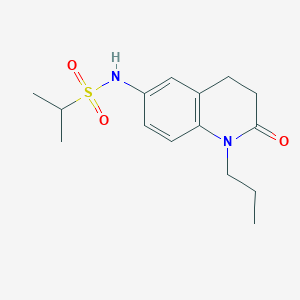![molecular formula C10H19Cl2N3 B2929623 4-Isobutyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride CAS No. 2279122-00-6](/img/structure/B2929623.png)
4-Isobutyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Isobutyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride” is a compound with the molecular formula C10H19Cl2N3 . It belongs to the class of imidazopyridines, which are known to play a crucial role in numerous disease conditions . The imidazopyridines are known for their structural resemblance to purines and have been found to have potential therapeutic significance .
Synthesis Analysis
The synthesis of “4-Isobutyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride” can be achieved by cyclization of histamine dihydrochloride and polyformaldehyde . The mixture is heated to reflux for 4 hours, after which the volatiles are evaporated and the residue is dried under vacuum . The compound can be used without further purification .Molecular Structure Analysis
The molecular structure of “4-Isobutyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride” consists of an imidazole ring fused with a pyridine moiety . The compound has various isomeric forms like imidazo[4,5-b]pyridines, imidazo[4,5-c]pyridines, imidazo[1,5-a]pyridines, and imidazo[1,2-a]pyridines .Physical And Chemical Properties Analysis
The compound “4-Isobutyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride” has a molecular weight of 252.184 Da . It is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Central Nervous System (CNS) Modulation
This compound’s structural similarity to purines allows it to interact with the CNS. It has been found to act as a GABA A receptor positive allosteric modulator , which could be beneficial in treating conditions like anxiety, insomnia, and epilepsy. The modulation of GABA receptors suggests potential therapeutic applications in neuropharmacology .
Gastrointestinal Therapeutics
As part of a class of compounds that includes proton pump inhibitors (PPIs), this compound may be used in the treatment of gastrointestinal diseases such as gastroesophageal reflux disease (GERD) and peptic ulcers. PPIs work by reducing the production of stomach acid, providing relief from symptoms and promoting healing .
Anti-inflammatory Agents
The imidazo[4,5-c]pyridine derivatives have been associated with non-steroidal anti-inflammatory drugs (NSAIDs). This suggests that they could be developed to treat inflammation-related conditions without the gastrointestinal side effects commonly associated with traditional NSAIDs .
Anticancer Research
These compounds have shown the ability to influence cellular pathways necessary for the proliferation of cancer cells. They may play a role in cancer therapeutics as potential inhibitors of enzymes involved in tumor growth and metastasis .
Antimicrobial Activity
There is evidence that imidazo[4,5-c]pyridine derivatives can be effective against certain pathogens. This opens up research avenues for their use as antimicrobial agents, potentially leading to the development of new antibiotics .
Metabolic Disease Treatment
Imidazo[4,5-c]pyridine derivatives have been implicated in the modulation of enzymes involved in carbohydrate metabolism. This suggests potential applications in the treatment of metabolic diseases such as diabetes, where regulation of these enzymes is crucial .
Cardiovascular Drug Development
Literature indicates that derivatives of imidazo[4,5-c]pyridine can be used in the preparation of Factor Xa inhibitors, which are important in the development of anticoagulant drugs. These drugs could be used to prevent thrombosis in cardiovascular diseases .
Cell Cycle Regulation
The compound has been reported to be useful in the synthesis of CDK inhibitors. CDKs (cyclin-dependent kinases) are critical in the regulation of the cell cycle, and their inhibition can be a strategy to control the growth of cancer cells .
Safety and Hazards
The safety information available for “4-Isobutyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride” indicates that it is associated with certain hazards. It has been assigned the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Wirkmechanismus
Target of Action
It has been reported that similar compounds can be used to prepare inhibitors forFactor Xa and Cyclin-Dependent Kinases (CDKs) . Factor Xa plays a crucial role in the blood coagulation cascade, while CDKs are key regulators of cell cycle progression.
Biochemical Pathways
The compound’s interaction with Factor Xa would affect the blood coagulation cascade , potentially preventing the formation of blood clots. On the other hand, its interaction with CDKs would influence the cell cycle , possibly leading to cell cycle arrest and inhibition of cell proliferation .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its interaction with its targets. If it acts as an inhibitor of Factor Xa, it could prevent blood clot formation. If it inhibits CDKs, it could lead to cell cycle arrest and reduced cell proliferation .
Eigenschaften
IUPAC Name |
4-(2-methylpropyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3.2ClH/c1-7(2)5-9-10-8(3-4-11-9)12-6-13-10;;/h6-7,9,11H,3-5H2,1-2H3,(H,12,13);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZWVBJKQIWSTFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C2=C(CCN1)NC=N2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-chlorophenoxy)-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2-methylpropanamide](/img/structure/B2929540.png)
![Ethyl 1-{3-[(adamantan-1-yl)methoxy]-2-hydroxypropyl}piperidine-3-carboxylate hydrochloride](/img/structure/B2929541.png)


![6-(1H-pyrazol-1-yl)-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2929547.png)
![2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(3-(trifluoromethyl)benzyl)acetamide](/img/structure/B2929549.png)

![2-morpholino-N-phenyl-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxamide](/img/structure/B2929553.png)
![5-[2-(Dimethylamino)ethoxy]pyridine-2-carboxylic acid;dihydrochloride](/img/structure/B2929556.png)

![N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclopentanecarboxamide](/img/structure/B2929558.png)

![4-[(2-Fluorobenzyl)thio]-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2929560.png)
![Methyl 4-((9-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2929562.png)